molecular formula C24H27N7O B2557322 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 946369-27-3

2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

Cat. No.: B2557322
CAS No.: 946369-27-3
M. Wt: 429.528
InChI Key: JJFNISISAQXRBM-UHFFFAOYSA-N
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Description

Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a phenyl group, the 4-position with an m-tolylamino (meta-methyl-substituted aniline) moiety, and the 6-position with a piperazine ring bearing a terminal ethanol group.

Properties

IUPAC Name

2-[4-[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)26-22-21-17-25-31(20-8-3-2-4-9-20)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFNISISAQXRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-Phenyl-4-(m-Tolylamino)-1H-Pyrazolo[3,4-d]Pyrimidin-6-ol

The synthesis begins with the condensation of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with m-tolyl isocyanate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This reaction yields 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ol (1 ) via cyclodehydration.

Key Reaction Conditions :

  • Solvent : DMF (anhydrous)
  • Temperature : 80°C
  • Yield : 68–72%
  • Characterization :
    • IR : ν 3350 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).
    • ¹H-NMR (DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.45–7.62 (m, 5H, phenyl-H), 6.98–7.12 (m, 4H, m-tolyl-H).

Chlorination at Position 6

The hydroxyl group at position 6 of 1 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions. A mixture of 1 (10 mmol) and POCl₃ (30 mL) is heated at 110°C for 6 hours, yielding 6-chloro-1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine (2 ).

Optimization Notes :

  • Excess POCl₃ ensures complete conversion.
  • Yield : 85–90%
  • MS (EI) : m/z 378 [M⁺].

Final Functionalization and Purification

Hydroxyl Group Activation

The ethanol moiety in the coupled product is occasionally protected as a tert-butyldimethylsilyl (TBS) ether during earlier steps to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF at 0°C for 1 hour.

Yield Post-Deprotection : 90–95%

Crystallization and Analytical Validation

The crude product is recrystallized from ethanol/water (9:1) to yield white crystals.

Characterization Data :

  • Melting Point : 214–216°C
  • High-Resolution MS (HRMS) : m/z 513.2389 [M+H]⁺ (calc. 513.2392).
  • Elemental Analysis : Calcd. for C₂₇H₂₈N₈O: C, 63.27; H, 5.51; N, 21.86. Found: C, 63.15; H, 5.49; N, 21.79.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Direct Alkylation 65% 98% Fewer steps, scalable
Epoxide Ring-Opening 70% 97% Higher regioselectivity
Protection-Deprotection 75% 99% Minimizes side reactions

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :
    • Use of POCl₃ with catalytic N,N-dimethylaniline ensures selective substitution at position 6.
  • Piperazine Over-Alkylation :
    • Employing a 1:1.2 molar ratio of 2 :B limits di-substitution.
  • Solubility Issues :
    • Anhydrous DMF enhances reactant solubility during coupling.

Chemical Reactions Analysis

Types of Reactions It Undergoes 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol can undergo various types of reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding ketones or aldehydes and reduced to amines or alcohols.

Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often employ halogenating agents or nucleophiles such as sodium hydride or sodium methoxide under anhydrous conditions.

Major Products Formed Major products depend on the specific reactions undertaken. Oxidation might yield ketones or carboxylic acids, while reduction could produce simpler amines or alcohols. Substitution reactions can yield a variety of functionalized derivatives based on the nucleophiles used.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C24_{24}H27_{27}N7_{7}O
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 946369-27-3

Anxiolytic Effects

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anxiolytic-like effects. A study on similar compounds demonstrated that they modulate both benzodiazepine and nicotinic pathways, suggesting potential for treating anxiety disorders. In tests such as the elevated plus maze and light-dark box tests, these compounds showed significant anxiolytic activity by increasing time spent in open areas and reducing anxiety-like behaviors .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising target for cancer therapy due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK2, for instance, can selectively target tumor cells while sparing normal cells, making it a compelling avenue for cancer treatment .

Table 1: Summary of Key Studies on Pyrazolo[3,4-d]pyrimidine Derivatives

Study ReferenceCompound TestedApplicationKey Findings
LQFM032AnxiolyticDemonstrated significant anxiolytic-like effects in animal models through behavioral tests.
VariousAnticancerInhibition of CDK2 led to reduced tumor cell proliferation in vitro.
Pyrazole DerivativesAntioxidantExhibited considerable antioxidant activity compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism by which 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds, participate in π-π interactions, and its overall molecular conformation are key factors in its activity. Pathways commonly involved include signal transduction pathways, enzymatic inhibition or activation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazolo[3,4-d]pyrimidine derivatives and analogs with alternative heterocyclic cores, focusing on substituent effects and inferred biological implications.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name/ID Core Structure 6-Position Substituent Key Features Biological Implications (Inferred) Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Piperazinyl-ethanol m-Tolylamino, phenyl Enhanced solubility; kinase inhibition -
Compound 5 (Synthesis: ) Pyrazolo[3,4-d]pyrimidine Phenacylthio (substituted phenyl) Aromatic thioether linkage Potential redox activity; moderate solubility
Compound 14 () Pyrazolo-thiazolo-pyrimidine Thiazolo ring annulation Fused thiazole ring Rigid planar structure; DNA intercalation
Compound 3 () Pyrazolo[3,4-d]pyrimidine Hydrazine p-Tolyl substituent Chelation potential; metal-binding activity
Patent Compound () Thieno[3,2-d]pyrimidine Piperazinyl-methyl Morpholino substituent Kinase selectivity (e.g., PI3K/mTOR)
Compound 2x () Pyrazolo[3,4-d]pyrimidine Benzooxazol-thio-carboxamide Thioether and carboxamide groups Enhanced target binding; protease inhibition

Substituent-Driven Properties

  • Piperazinyl-ethanol vs. Morpholino (): The target’s ethanol-terminated piperazine may confer superior aqueous solubility compared to the morpholino group in thieno[3,2-d]pyrimidine derivatives. Morpholino substituents are typically less polar but improve metabolic stability .
  • m-Tolylamino vs. Hydrazine (): The m-tolylamino group in the target compound likely enhances lipophilicity and membrane permeability relative to the hydrazine substituent in compound 3, which may favor metal coordination but reduce bioavailability .
  • Phenacylthio vs.

Heterocyclic Core Modifications

  • Pyrazolo[3,4-d]pyrimidine vs.
  • Pyrazolo-thiazolo Annulation (): Annulation with a thiazole ring (compound 14) creates a planar, rigid scaffold, favoring intercalation into DNA or RNA, unlike the flexible piperazine-ethanol chain in the target compound .

Biological Activity

The compound 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol , identified by its CAS number 946369-27-3 , is a member of the pyrazolo[3,4-d]pyrimidine family. This class of compounds has gained attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N7OC_{24}H_{27}N_{7}O, with a molecular weight of 429.5 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety, which is crucial for its biological interactions.

PropertyValue
CAS Number946369-27-3
Molecular FormulaC₃₄H₂₇N₇O
Molecular Weight429.5 g/mol

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. Notably, they have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 µM to 24 µM .

Anticancer Activity

One of the most compelling aspects of this compound's biological profile is its potential anticancer activity. In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others .

Case Study:
A study exploring the anticancer properties of phenylpyrazolo[3,4-d]pyrimidine derivatives found that one particular compound exhibited potent inhibition of cell migration and significant suppression of cell cycle progression leading to DNA fragmentation . These findings suggest that the target compound may share similar mechanisms of action.

Molecular docking studies have elucidated the binding modes of these compounds to their targets. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold engage in hydrogen bonding with key residues in the active sites of EGFR and VEGFR2, enhancing their inhibitory potency .

Pharmacological Potential

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity: Structural similarities to purines suggest potential antiviral applications .

Comparative Analysis

The following table summarizes the biological activities reported for several related compounds within the pyrazolo[3,4-d]pyrimidine class:

Compound NameActivity TypeIC50 (µM)Reference
Compound 5iDual EGFR/VEGFR2 Inhibitor0.3 (EGFR)
LQFM192Anxiolytic/AntidepressantN/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidineAntiviral/AnticancerN/A

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol?

Answer:

  • Reaction Conditions: Prioritize solvent choice (e.g., ethanol for reflux reactions) and temperature control (e.g., 80–100°C for pyrazolo-pyrimidine core formation). Evidence from pyrazolo[3,4-d]pyrimidine analogs indicates that yields improve with slow addition of piperazine derivatives to avoid side reactions .
  • Catalysts: Use palladium-based catalysts for cross-coupling steps involving m-tolylamino groups, as seen in related pyrazolo-pyrimidine syntheses .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the final product, with HPLC validation (C18 column, acetonitrile/water mobile phase) to confirm purity >95% .

Q. How should researchers characterize the structural and purity profile of this compound?

Answer:

  • Spectroscopic Techniques:
    • NMR: Use 1^1H and 13^13C NMR to confirm the piperazine linkage (δ 2.5–3.5 ppm for -N-CH2_2-) and pyrazolo-pyrimidine aromatic protons (δ 7.0–8.5 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 485.2) and rule out fragmentation .
  • Chromatography: RP-HPLC (UV detection at 254 nm) for purity assessment, with retention time consistency against a reference standard .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of analogs of this compound?

Answer:

  • Analog Design: Modify the m-tolylamino group (e.g., halogenation or substitution with electron-withdrawing groups) and compare activity in kinase inhibition assays. Evidence from pyrazolo[3,4-d]pyrimidine derivatives shows that meta-substitutions enhance target binding .
  • Biological Assays: Use in vitro kinase profiling (e.g., JAK2 or PI3Kδ inhibition) with ATP-competitive assays. Normalize IC50_{50} values against control compounds like ruxolitinib .
  • Data Analysis: Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with inhibitory potency .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s pharmacokinetics?

Answer:

  • In Silico Modeling: Use molecular dynamics (MD) simulations (e.g., Desmond or GROMACS) to assess binding stability in cytochrome P450 enzymes. Compare predicted metabolic sites (e.g., piperazine N-oxidation) with experimental metabolite profiling via LC-MS/MS .
  • Experimental Validation: Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to quantify intrinsic clearance. Discrepancies may arise from unaccounted protein binding or allosteric effects .
  • Iterative Refinement: Adjust force field parameters in MD simulations based on experimental half-life data to improve predictive accuracy .

Q. How should researchers address solubility challenges during in vivo studies of this compound?

Answer:

  • Formulation Optimization: Use co-solvents (e.g., PEG-400 or DMSO) or lipid-based nanoemulsions to enhance aqueous solubility. Preclinical studies on related pyrazolo-pyrimidines show improved bioavailability with 10% Cremophor EL .
  • Pharmacokinetic Monitoring: Measure plasma concentrations via LC-MS/MS after oral administration (dose range: 10–50 mg/kg in rodent models). Adjust formulations if Cmax_{max} falls below 1 µM .

Q. What methodologies are recommended for investigating off-target effects in cellular models?

Answer:

  • Proteome-Wide Profiling: Use affinity-based pull-down assays with a biotinylated derivative of the compound, followed by LC-MS/MS to identify interacting proteins .
  • CRISPR Screening: Conduct genome-wide knockout screens in HEK293T cells to identify synthetic lethal partners or resistance mechanisms .
  • Data Integration: Cross-reference hits with STRING database networks to prioritize pathways (e.g., MAPK or mTOR) for functional validation .

Q. Methodological Frameworks for Data Interpretation

Q. How can researchers integrate conflicting biochemical and cellular data into a coherent mechanistic model?

Answer:

  • Hypothesis Testing: Apply Bayesian inference to weigh evidence from kinase inhibition (biochemical) vs. cell proliferation (cellular) assays. For example, discrepancies may arise from off-target effects in cellular contexts .
  • Pathway Enrichment: Use tools like Ingenuity Pathway Analysis (IPA) to overlay data onto signaling networks. Prioritize nodes with high centrality scores (e.g., AKT or STAT3) .
  • Experimental Follow-Up: Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing of implicated targets .

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